1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 4-methoxybenzyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with pyrrolidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzyl chloride
Comparison: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Biologische Aktivität
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of approximately 249.27 g/mol, has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications. Research has indicated that it may possess antimicrobial and anticancer properties, among others.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. By binding to active sites or altering the conformation of target proteins, this compound can modulate biochemical pathways, leading to significant changes in cellular processes and physiological responses.
Anticancer Activity
Recent studies have explored the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro testing using the A549 human lung adenocarcinoma model revealed that certain derivatives exhibited promising anticancer activity. For instance, modifications in the structure, such as substituting different groups on the phenyl ring, significantly impacted their efficacy against cancer cells .
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
Compound | Substituent | A549 Cell Viability (%) | IC50 (µM) |
---|---|---|---|
1 | None | 78–86 | >100 |
6 | 4-Chlorophenyl | 64 | <100 |
7 | 4-Bromophenyl | 61 | <100 |
8 | 4-Dimethylamino | Significant decrease | <50 |
The compound's structure-dependence indicates that specific substitutions can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains, particularly Gram-positive bacteria such as Staphylococcus aureus. However, its effectiveness against Gram-negative pathogens was less pronounced, indicating a need for further structural optimization to enhance its broad-spectrum antimicrobial activity .
Table 2: Antimicrobial Activity Against Pathogens
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | <64 | Active |
Klebsiella pneumoniae | >64 | No activity |
Escherichia coli | >64 | No activity |
Case Studies
In one notable study, researchers synthesized various derivatives of the compound and evaluated their biological activities using established cell lines. The results highlighted that certain modifications led to enhanced cytotoxicity against cancer cells while minimizing toxicity towards non-cancerous cells .
Another investigation focused on the compound's potential as a ubiquitination inhibitor , which could provide insights into its role in protein degradation and regulation within cellular processes. This aspect is crucial for understanding its therapeutic applications in diseases where ubiquitination is disrupted.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNIXGHJLCLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.